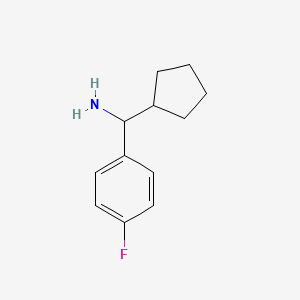

Cyclopentyl(4-fluorophenyl)methanamine

Description

Cyclopentyl(4-fluorophenyl)methanamine is a bioactive small molecule with the molecular formula C₁₂H₁₆NF·HCl (hydrochloride salt) and a molecular weight of 229.72 g/mol . It features a cyclopentyl group bonded to a methanamine backbone, which is further substituted with a 4-fluorophenyl ring. Its structural uniqueness lies in the combination of a fluorinated aromatic ring and a cycloalkyl moiety, which may influence its physicochemical and receptor-binding profiles.

Properties

IUPAC Name |

cyclopentyl-(4-fluorophenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9,12H,1-4,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNLGQWPYJTABN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl(4-fluorophenyl)methanamine typically involves the reaction of cyclopentylmagnesium bromide with 4-fluorobenzaldehyde, followed by reductive amination. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(4-fluorophenyl)methanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert it into secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives of the original compound .

Scientific Research Applications

Cyclopentyl(4-fluorophenyl)methanamine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentyl(4-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloalkyl-Substituted Methanamines

Cyclopropyl(4-fluorophenyl)methanamine

- Molecular Formula : C₁₀H₁₂F₃N (free base) / C₁₀H₁₂F₃N·HCl (hydrochloride).

- Key Differences :

(R)- and (S)-Cyclopropyl(4-fluorophenyl)methanamine

Aromatic Ring-Modified Analogs

(4-Fluorophenyl)(4-methoxyphenyl)methanamine

- Molecular Formula: C₁₄H₁₄FNO (free base).

- Key Differences: Incorporates a methoxy group (-OCH₃) on the second phenyl ring, introducing electron-donating effects. ¹H NMR shows a distinct singlet at δ 3.83 ppm for the methoxy protons, absent in the cyclopentyl derivative . Potential for altered receptor affinity due to enhanced electron density.

N-(4-Fluorobenzylidene)-1-(4-Fluorophenyl)methanamine (4e)

Halogen-Substituted Analogs

(1-(4-Chlorophenyl)cyclopropyl)methanamine

- Molecular Formula : C₁₀H₁₂ClN.

- Key Differences :

Sarizotan Hydrochloride

Physicochemical and Pharmacological Data

Table 1: Molecular Properties of Selected Compounds

Table 2: NMR Spectral Signatures

Biological Activity

Cyclopentyl(4-fluorophenyl)methanamine, often encountered as its hydrochloride salt, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a cyclopentyl group linked to a 4-fluorophenyl group via a methanamine moiety, suggests interactions with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative data.

- Molecular Formula : CHF\N

- Molecular Weight : Approximately 229.72 g/mol

- Solubility : Enhanced solubility in aqueous solutions due to hydrochloride formation

This compound is believed to interact with specific receptors in the central nervous system (CNS). Preliminary studies indicate potential binding affinities for serotonin receptors, which may modulate mood and anxiety levels. The compound's structural similarity to known psychoactive substances further supports its potential therapeutic applications.

Neurotransmitter Interaction

Research indicates that this compound may influence neurotransmitter systems:

- Serotonin Receptors : Potential interactions that could lead to antidepressant or anxiolytic effects.

- Norepinephrine Receptors : Implications for mood regulation and treatment of mood disorders.

Case Studies

- Mood Disorders : A study investigated the compound's effect on animal models of depression. Results showed a statistically significant reduction in depressive behaviors when administered at specific dosages.

- Anxiety Models : Another study highlighted its anxiolytic properties, demonstrating reduced anxiety-like behaviors compared to control groups.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Cyclopropyl(4-fluorophenyl)methanamine | CHF\N | Smaller cycloalkane ring | Different receptor interactions |

| Cyclobutyl(4-fluorophenyl)methanamine | CHF\N | Four-membered ring | Distinct pharmacological properties |

| 4-Fluoro-N-methylphenethylamine | CHF\N | N-methyl substitution | Affects lipophilicity and receptor selectivity |

This table illustrates how variations in ring size and substituent groups can lead to significant differences in pharmacodynamics and pharmacokinetics.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. Modifications through acylation or reduction reactions can yield derivatives with altered biological activities. These synthetic pathways are crucial for exploring the compound's therapeutic potential.

Pharmacological Studies

Ongoing pharmacological studies aim to quantify the interaction profiles of this compound with various receptors. Initial findings suggest moderate binding affinities that warrant further investigation for potential drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.